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Cat. No.: B1182687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific crystal structure for 4-tert-butyl-2-methyl-1H-benzimidazole is not

publicly available in the searched crystallographic databases. This guide therefore presents a

detailed analysis of a closely related and structurally significant analogue, 1-(4-tert-

Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, to provide valuable insights for

researchers in the field. The methodologies and data presentation can be considered

representative for the analysis of similar benzimidazole derivatives.

Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of

applications in medicinal chemistry, including as antiviral, anticancer, and antifungal agents.[1]

[2][3] The biological activity of benzimidazole derivatives is often intrinsically linked to their

three-dimensional structure, which influences their interaction with biological targets.[1]

Understanding the crystal structure of these compounds is therefore a critical step in drug

design and development.

This technical guide provides an in-depth look at the crystal structure analysis of 1-(4-tert-

butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, a compound featuring the tert-butyl

benzimidazole scaffold. The following sections detail the experimental protocols for its

synthesis and crystallization, present its crystallographic data in a structured format, and

visualize the experimental workflow.
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Experimental Protocols
Synthesis and Crystallization of 1-(4-tert-Butylbenzyl)-2-
(4-tert-butylphenyl)-1H-benzimidazole
The synthesis of the title compound is achieved through the condensation of o-

phenylenediamine with 4-tert-butylbenzaldehyde.[4]

Materials:

o-phenylenediamine

4-tert-butylbenzaldehyde

Ethanol

Procedure:

A solution of o-phenylenediamine (0.432 g, 4 mmol) in ethanol (20 ml) is prepared.

To this solution, 4-tert-butylbenzaldehyde (1.297 g, 8 mmol) is added.[4]

The reaction mixture is heated to reflux and stirred for four hours.[4]

After cooling to room temperature, the resulting solution is filtered.

The filtrate is allowed to evaporate slowly at room temperature over several weeks to yield

colorless single crystals suitable for X-ray diffraction.[4]

X-ray Crystallography
The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Software:

Diffractometer: Rigaku SCXmini[4]

Radiation Source: Mo Kα radiation
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Structure Solution Software: SHELXS97[4]

Structure Refinement Software: SHELXL97[4]

Molecular Graphics Software: SHELXTL[4]

Data Collection and Refinement:

A suitable single crystal was mounted on the diffractometer.

Data was collected at a temperature of 293 K.

A multi-scan absorption correction was applied using CrystalClear software.[4]

The structure was solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation
Crystal Data and Structure Refinement
The following table summarizes the crystallographic data and refinement parameters for 1-(4-

tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.
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Parameter Value Reference

Empirical Formula C₂₈H₃₂N₂ [4]

Formula Weight 396.56 [4]

Temperature 293 K [4]

Wavelength 0.71073 Å

Crystal System Monoclinic [4]

Space Group P2₁/c

Cell Dimensions

a 6.2142 (5) Å [4]

b 21.1112 (13) Å [4]

c 17.4624 (12) Å [4]

β 92.869 (6)° [4]

Volume 2288.0 (3) Å³ [4]

Z 4 [4]

Calculated Density 1.152 Mg/m³

Absorption Coefficient 0.07 mm⁻¹ [4]

F(000) 856

Crystal Size 0.20 × 0.20 × 0.10 mm [4]

Theta range for data collection 2.0 to 27.5 °

Reflections collected 24819 [4]

Independent reflections 5239 [R(int) = 0.047] [4]

Completeness to theta = 27.5° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 5239 / 0 / 302 [4]
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Goodness-of-fit on F² 1.09

Final R indices [I>2sigma(I)] R1 = 0.061, wR2 = 0.135 [4]

R indices (all data) R1 = 0.075, wR2 = 0.142

Largest diff. peak and hole 0.22 and -0.18 e.Å⁻³ [4]

Molecular Geometry
The benzimidazole ring system in the title compound is nearly planar.[4] The two benzene rings

attached to the benzimidazole core are not coplanar with it.

Parameter Value Reference

Benzimidazole ring maximum

deviation
0.0221 (15) Å [4]

Dihedral angle with benzene

ring 1
85.86 (4)° [4]

Dihedral angle with benzene

ring 2
32.09 (6)° [4]

In the crystal structure, molecules are linked into chains by intermolecular C—H⋯N hydrogen

bonds.[4] Notably, the methyl groups of one of the tert-butyl groups exhibit rotational disorder

over two positions.[4]

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and structural analysis of 1-(4-

tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.
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Caption: Experimental workflow from synthesis to crystal structure determination.

Relevance to Drug Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, frequently

appearing in molecules with diverse pharmacological activities.[2] The tert-butyl groups in the

analyzed analogue significantly increase its lipophilicity, which can be a crucial factor for

membrane permeability and oral bioavailability of drug candidates. The detailed structural

information, including bond angles, lengths, and dihedral angles, provides a basis for

computational modeling and in-silico screening of new derivatives. Understanding the

intermolecular interactions, such as the observed C—H⋯N hydrogen bonds, can aid in the

design of compounds with improved crystal packing and solid-state properties, which are

important considerations for pharmaceutical formulation. While no specific signaling pathways

are directly elucidated from the crystal structure alone, this fundamental structural data is

essential for the rational design of benzimidazole derivatives that can effectively interact with

specific biological targets, such as enzymes or receptors, which are often implicated in various

disease signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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